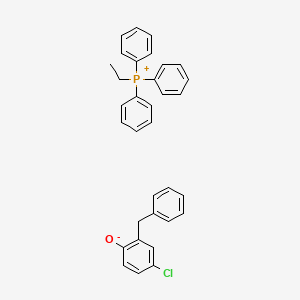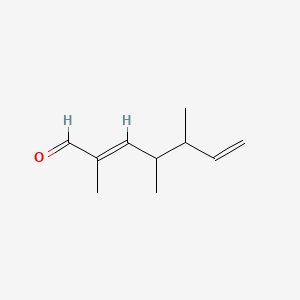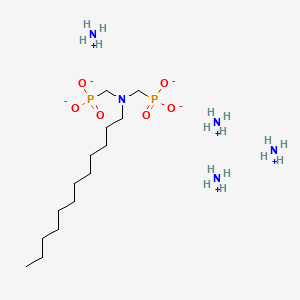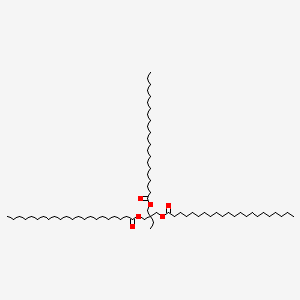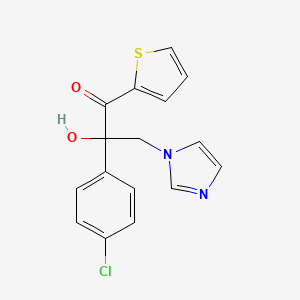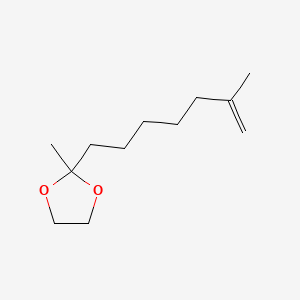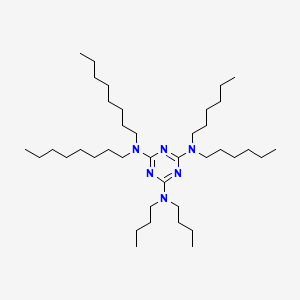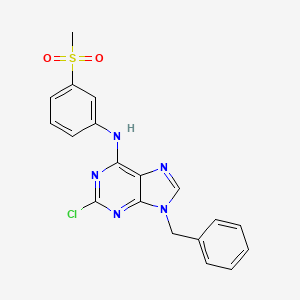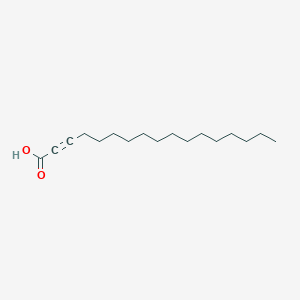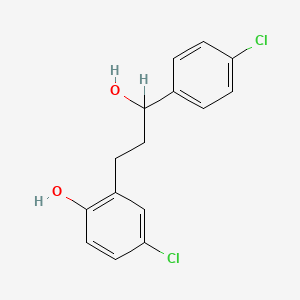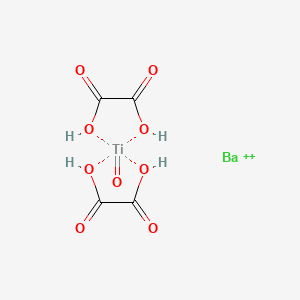
Barium bis(oxalato(2-)-O,O')oxotitanate(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 238-539-0, also known as Quartz (SiO2), is a naturally occurring mineral composed of silicon dioxide. It is one of the most abundant and widely distributed minerals on the Earth’s surface. Quartz is known for its hardness, chemical inertness, and resistance to weathering, making it a valuable material in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Quartz can be synthesized through several methods, including hydrothermal synthesis and sol-gel processes. In hydrothermal synthesis, silicon dioxide is dissolved in water at high temperatures and pressures, leading to the formation of quartz crystals. The sol-gel process involves the transition of a system from a liquid “sol” into a solid “gel” phase, followed by drying and heat treatment to obtain quartz.
Industrial Production Methods
Industrial production of quartz involves mining and processing natural quartz deposits. The extracted quartz is crushed, ground, and purified to remove impurities. The purified quartz is then subjected to high temperatures to produce high-purity quartz for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Quartz is chemically inert and does not readily undergo chemical reactions. it can participate in certain reactions under specific conditions:
Oxidation: Quartz can be oxidized at high temperatures to form silicon dioxide.
Reduction: Under reducing conditions, quartz can be reduced to silicon and oxygen.
Substitution: Quartz can undergo substitution reactions with other elements or compounds to form various silicates.
Common Reagents and Conditions
Oxidation: High temperatures and oxygen-rich environments.
Reduction: High temperatures and reducing agents such as carbon.
Substitution: Presence of other elements or compounds that can replace silicon or oxygen in the quartz structure.
Major Products Formed
Oxidation: Silicon dioxide (SiO2).
Reduction: Silicon (Si) and oxygen (O2).
Substitution: Various silicates depending on the substituting elements or compounds.
Aplicaciones Científicas De Investigación
Quartz has a wide range of scientific research applications:
Chemistry: Quartz is used as a catalyst support, in chromatography columns, and as a raw material for the production of silicon and silicon compounds.
Biology: Quartz is used in the production of laboratory glassware and optical instruments.
Medicine: Quartz is used in the production of medical devices and implants due to its biocompatibility.
Industry: Quartz is used in the production of glass, ceramics, and electronics. It is also used as a filler material in paints, coatings, and plastics.
Mecanismo De Acción
Quartz exerts its effects primarily through its physical properties, such as hardness, chemical inertness, and thermal stability. These properties make quartz an ideal material for various applications where durability and resistance to chemical and thermal degradation are required. Quartz does not have specific molecular targets or pathways, as its effects are mainly physical rather than chemical or biological.
Comparación Con Compuestos Similares
Similar Compounds
Cristobalite (SiO2): Another polymorph of silicon dioxide with a different crystal structure.
Tridymite (SiO2): Another polymorph of silicon dioxide with a different crystal structure.
Fused Silica (SiO2): Amorphous form of silicon dioxide produced by melting high-purity quartz.
Uniqueness of Quartz
Quartz is unique due to its widespread availability, high purity, and exceptional physical properties. Unlike other polymorphs of silicon dioxide, quartz is more stable at ambient temperatures and pressures, making it the most commonly used form of silicon dioxide in various applications.
Propiedades
Número CAS |
14523-21-8 |
|---|---|
Fórmula molecular |
C4H4BaO9Ti+2 |
Peso molecular |
381.26 g/mol |
Nombre IUPAC |
barium(2+);oxalic acid;oxotitanium |
InChI |
InChI=1S/2C2H2O4.Ba.O.Ti/c2*3-1(4)2(5)6;;;/h2*(H,3,4)(H,5,6);;;/q;;+2;; |
Clave InChI |
VYEUMUOQYSNGJT-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O=[Ti].[Ba+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


